4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
Description
4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrimidine ring substituted with a morpholine group, a trifluoromethyl phenyl group, and a piperazine carboxamide moiety
Properties
IUPAC Name |
4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N6O2/c1-15-25-18(14-19(26-15)29-9-11-32-12-10-29)28-5-7-30(8-6-28)20(31)27-17-4-2-3-16(13-17)21(22,23)24/h2-4,13-14H,5-12H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMKWNDYYOCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and morpholine under reflux conditions.
Introduction of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is introduced via a nucleophilic aromatic substitution reaction using 3-(trifluoromethyl)aniline.
Formation of the Piperazine Carboxamide Moiety: The final step involves coupling the pyrimidine intermediate with piperazine-1-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as preparative HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF (Dimethylformamide) or electrophilic substitution using bromine in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: A potent inhibitor of class I PI3 kinase.
4-{4-[1-(Methylsulfonyl)cyclopropyl]-6-morpholin-4-ylpyrimidin-2-yl}-1,3-dihydro-2H-indol-2-one: Another compound with a similar pyrimidine core and morpholine substitution.
Uniqueness
4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl phenyl group enhances its lipophilicity and metabolic stability, while the morpholine and piperazine moieties contribute to its binding affinity and selectivity towards biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
